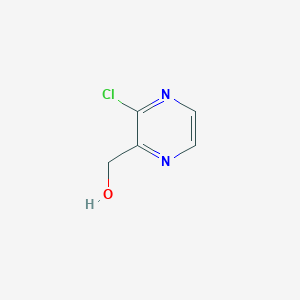

(3-Chloropyrazin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTVRJQDIXLFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653998 | |

| Record name | (3-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-32-9 | |

| Record name | (3-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyrazin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a chloro and a hydroxymethyl group, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for its preparation and validation.

Synthesis of this compound

The most common and efficient pathway to this compound involves a two-step sequence starting from the commercially available 3-chloropyrazine-2-carboxylic acid. This strategy hinges on the initial conversion of the carboxylic acid to its corresponding methyl ester, followed by a selective reduction of the ester to the primary alcohol.

Logical Framework for the Synthetic Approach

An In-Depth Technical Guide to the Physicochemical Properties of (3-Chloropyrazin-2-yl)methanol

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its physicochemical properties are of paramount importance, governing its reactivity, solubility, and pharmacokinetic profile, thereby directly influencing its utility in drug discovery and development pipelines. This comprehensive technical guide provides a detailed exploration of the core physicochemical characteristics of this compound. We delve into its structural attributes, thermal properties, solubility profile, and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers with the practical knowledge to rigorously assess this compound. The synthesis, reactivity, and stability of this compound are also discussed, providing a holistic understanding of its chemical behavior. This document is intended to serve as an essential resource for scientists engaged in the design and synthesis of pyrazine-containing bioactive molecules.

Molecular Structure and Chemical Identity

This compound is a substituted pyrazine derivative featuring a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position of the pyrazine ring. This unique arrangement of functional groups dictates its chemical personality, rendering it a valuable synthon in organic synthesis.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 89283-32-9 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Canonical SMILES | C1=CN=C(C(=N1)CO)Cl | |

| InChI | InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 |

Physicochemical Characteristics: A Detailed Analysis

The interplay of the electronegative chlorine atom, the hydrogen-bonding capable hydroxymethyl group, and the aromatic pyrazine core gives rise to a distinct set of physicochemical properties that are critical for its application in drug development.

Physical State and Appearance

At ambient temperature, this compound exists as a solid. Commercial suppliers typically describe it as a white to off-white or pale yellow crystalline powder. The color can be an indicator of purity, with purer samples tending towards white.

Thermal Properties: Melting and Boiling Points

The melting point is a crucial parameter for assessing the purity of a solid compound, while the boiling point provides insight into its volatility.

Table 2: Thermal Profile

| Property | Value | Remarks |

| Melting Point | 76-80 °C | As reported by commercial suppliers. A narrow range within this window suggests higher purity. |

| Boiling Point | 288.6 ± 35.0 °C | This is a predicted value and should be treated as an estimate. Experimental determination is recommended for precise applications. |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various reaction conditions and its potential bioavailability. The molecular structure of this compound, possessing both polar and non-polar characteristics, results in a nuanced solubility profile.

Table 3: Solubility Characteristics

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly Soluble | The hydroxymethyl group can engage in hydrogen bonding with water, but the overall aromatic and chlorinated pyrazine ring limits aqueous solubility. |

| Methanol, Ethanol | Soluble | The polarity of simple alcohols is well-suited to solvate both the polar hydroxymethyl group and the pyrazine ring. |

| Chloroform, Dichloromethane | Soluble | These common organic solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, DMSO is an excellent choice for dissolving many drug-like molecules and is often used for creating stock solutions for biological screening. |

| Hexane, Toluene | Low to Negligible | The non-polar nature of these solvents makes them poor choices for solvating the more polar aspects of the molecule. |

Acidity and Basicity: pKa Considerations

The pKa values of a molecule are fundamental to understanding its ionization state at various pH levels, which in turn influences its solubility, membrane permeability, and interactions with biological targets. The pyrazine ring contains two weakly basic nitrogen atoms.

Table 4: Predicted pKa Values

| Parameter | Predicted Value | Interpretation |

| Most Acidic pKa | 13.19 ± 0.10 | This value is attributed to the hydroxyl proton of the hydroxymethyl group, indicating it is a very weak acid. |

| Most Basic pKa | 0.44 ± 0.10 | This corresponds to the protonation of one of the nitrogen atoms in the pyrazine ring, signifying very weak basicity. |

Given these predicted values, this compound is expected to be predominantly in its neutral, non-ionized form under physiological pH conditions (around 7.4).

Synthesis and Reactivity

Synthetic Approach

A common laboratory-scale synthesis of this compound involves the reduction of a suitable carboxylic acid precursor.

Diagram 1: Synthetic Pathway

Caption: A common synthetic route to this compound.

This two-step, one-pot procedure first activates the carboxylic acid as a mixed anhydride, which is then reduced in situ by sodium borohydride to afford the desired primary alcohol.

Key Reactivity

The chemical reactivity of this compound is characterized by the interplay of its functional groups:

-

Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to the corresponding aldehyde or carboxylic acid. It is also amenable to esterification and etherification reactions.

-

Chloro Group: The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This provides a convenient handle for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of pyrazine derivatives.

-

Pyrazine Ring: The aromatic ring itself can undergo further functionalization, although it is generally less reactive towards electrophilic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atoms.

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound for its use in sensitive applications like drug discovery.

Melting Point Determination

Objective: To ascertain the melting point range of a solid sample as a primary indicator of its purity.

Methodology:

-

Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is utilized.

-

Measurement:

-

The capillary tube is inserted into the heating block.

-

The temperature is increased rapidly to approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

-

Interpretation: A sharp melting range of 1-2 °C is indicative of high purity. Impurities typically lead to a depression and broadening of the melting range.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of a sample and identify the presence of any impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of around 0.1 mg/mL.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both typically containing 0.1% formic acid to improve peak shape. A representative gradient is as follows:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Pyrazine derivatives exhibit strong UV absorbance. A wavelength of 254 nm is a suitable starting point. The use of a photodiode array (PDA) detector is recommended for assessing peak purity across a range of wavelengths.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak. The purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.

Diagram 2: HPLC Purity Analysis Workflow

Caption: A generalized workflow for the purity determination of this compound by HPLC.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unequivocally confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The expected signals include:

-

Two distinct signals in the aromatic region for the pyrazine protons.

-

A singlet for the methylene (-CH₂-) protons.

-

A signal for the hydroxyl (-OH) proton, which may be broad and its chemical shift can be dependent on concentration and solvent.

-

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The spectrum should show distinct signals for the four carbon atoms of the pyrazine ring and one for the methylene carbon.

-

-

Spectral Interpretation: The chemical shifts, integration values (for ¹H NMR), and coupling patterns are analyzed and compared with predicted values and data from structurally related compounds to confirm the assigned structure.

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to store it in a tightly sealed container to protect it from moisture. Under these conditions, the compound is expected to be stable for extended periods.

Conclusion

This compound is a compound of significant value to the medicinal chemistry community. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is crucial for its effective and efficient use in the synthesis of novel bioactive molecules. The experimental protocols provided herein offer a robust framework for the quality assessment of this important building block, ensuring the reliability and reproducibility of research outcomes.

References

A Comprehensive Technical Guide to (3-Chloropyrazin-2-yl)methanol (CAS No. 89283-32-9) for Advanced Drug Discovery

This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel therapeutics. We will explore the core scientific principles and practical methodologies associated with (3-Chloropyrazin-2-yl)methanol, a pivotal heterocyclic building block.

Strategic Importance in Medicinal Chemistry: The Pyrazine Scaffold

The pyrazine nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its electron-deficient nature and capacity for hydrogen bonding interactions make it a highly sought-after motif for designing potent and selective ligands for a variety of biological targets. This compound, with its dual reactive sites—a nucleophilically displaceable chlorine atom and a versatile hydroxymethyl group—offers a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[2][3]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use and for ensuring the reproducibility of experimental outcomes.

Core Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89283-32-9 | [2][4] |

| Molecular Formula | C₅H₅ClN₂O | [4] |

| Molecular Weight | 144.56 g/mol | [4] |

| Appearance | Solid | N/A |

| Boiling Point | 256 °C | [5] |

| Flash Point | 108 °C | [5] |

| Purity | Typically ≥97% | [2][4] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following data represent typical values obtained in common deuterated solvents.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Solvent: CDCl₃

-

Interpretation: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. A singlet for the methylene protons of the hydroxymethyl group and a broad singlet for the hydroxyl proton, which may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Solvent: CDCl₃

-

Interpretation: The carbon NMR spectrum will display signals for the four carbon atoms of the pyrazine ring and one signal for the methylene carbon of the hydroxymethyl group. The chemical shifts of the ring carbons are influenced by the electronegative chlorine and nitrogen atoms.

IR (Infrared) Spectroscopy:

-

Key Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The C-Cl stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.

MS (Mass Spectrometry):

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 144, with a characteristic isotopic pattern (approximately 3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of the chlorine-35 and chlorine-37 isotopes.

Synthesis Protocol: A Field-Proven Methodology

The most reliable and commonly employed method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-chloropyrazine-2-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing carboxylic acids to primary alcohols.[6][7][8][9][10]

Synthesis Workflow Diagram

Caption: A robust workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-chloropyrazine-2-carboxylic acid (1.0 eq) followed by anhydrous tetrahydrofuran (THF). Stir the resulting suspension.

-

Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in THF. Causality: The initial equivalent of LiAlH₄ will react with the acidic proton of the carboxylic acid to liberate hydrogen gas. Subsequent equivalents are required for the reduction. Slow addition at low temperature is crucial to control the exothermic reaction.[8][10]

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, 15% aqueous sodium hydroxide, and then more water. Trustworthiness: This specific quenching procedure, known as the Fieser work-up, is a well-established and safe method for decomposing excess LiAlH₄ and precipitating aluminum salts in a granular form that is easy to filter.[8]

-

Work-up and Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with additional THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Strategic Applications in Drug Synthesis

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The chloro group is amenable to palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrazine ring makes the chloro substituent an excellent substrate for various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the pyrazine ring.[11][12][13][14][15]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide range of amines. This is a key transformation for the synthesis of many kinase inhibitors, which often feature an amino-heterocycle core.[11][12][13]

Functional Group Interconversions of the Hydroxymethyl Group

The hydroxymethyl group provides a handle for a variety of chemical modifications:

-

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing alternative functionalities for further elaboration.

-

Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.

-

Esterification: Esterification with carboxylic acids or their derivatives can be used to introduce a variety of side chains.

Logical Relationship Diagram for Synthetic Applications

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

References

- 1. researchgate.net [researchgate.net]

- 2. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (3-Chloropyrazin-2-yl)methanol

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (3-Chloropyrazin-2-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role these physicochemical properties play in drug discovery and development, this document outlines a strategic, phase-appropriate approach to generating robust and reliable data. We delve into the causality behind experimental design, from early-stage kinetic solubility screens to definitive thermodynamic solubility and full-scale ICH-compliant forced degradation and stability studies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure scientific integrity and regulatory compliance.

Introduction: The Strategic Importance of Early Physicochemical Characterization

This compound is a substituted pyrazine derivative. Such nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals, valued for their ability to modulate properties like solubility, lipophilicity, and metabolic stability.[1] The ultimate success of any new chemical entity (NCE) is profoundly influenced by its fundamental physicochemical properties. Poor aqueous solubility can lead to low bioavailability and erratic in vivo exposure, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[2][3]

Therefore, a thorough investigation of the solubility and stability of this compound is not merely a data collection exercise; it is a critical risk mitigation strategy. Early and accurate assessment of these parameters enables informed decisions in lead optimization, guides formulation development, and establishes the foundation for a successful regulatory submission. This guide presents a logical, multi-tiered approach to this characterization, ensuring that the right questions are asked at the right stage of development.

Solubility Profiling: From High-Throughput Screening to Thermodynamic Truth

Solubility dictates the maximum concentration of a compound in solution, directly impacting its absorption and bioavailability.[2][4] We will explore two key types of solubility measurements: kinetic and thermodynamic.

The Rationale for a Tiered Approach

In early discovery, speed and material conservation are paramount. Kinetic solubility assays are employed to rapidly rank compounds.[4] These assays, which measure the solubility of a compound precipitating from a DMSO stock solution, are not a measure of true equilibrium but provide an invaluable early flag for potential issues.[5][6] As a candidate progresses, the focus shifts to precision. Thermodynamic solubility , which measures the concentration of a saturated solution in equilibrium with its solid form, becomes the "gold standard" and is essential for preclinical and formulation development.[2][4][7]

Experimental Design & Protocols

The objective here is rapid, relative classification. A nephelometric (light-scattering) method is often preferred for its speed and minimal compound requirement.[5][6]

-

Protocol: Nephelometric Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate. Then, add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.[7]

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[4][5]

-

Measurement: Read the plate on a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

-

This method determines the true equilibrium solubility and is crucial for downstream development. The shake-flask method is the benchmark for this determination.[5][7]

-

Workflow: Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Workflow.

-

Protocol: Shake-Flask Thermodynamic Solubility (ICH/FDA Guideline Compliant)

-

System Preparation: Add an excess amount of solid this compound to vials containing pharmaceutically relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.[8]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 3.2). Compare the result against a standard calibration curve.

-

Data Presentation and Interpretation

Summarize solubility data in a clear, comparative table.

| Parameter | Buffer pH 2.0 | Buffer pH 7.4 | Simulated Intestinal Fluid | Interpretation & Next Steps |

| Kinetic Solubility (µM) | e.g., 150 | e.g., 120 | e.g., 110 | Provides early rank-ordering. High values are favorable. |

| Thermodynamic Solubility (µg/mL) | e.g., 95 | e.g., 75 | e.g., 70 | Gold-standard data for formulation and preclinical dose decisions. |

Stability Profiling: A Foundation for Safety and Efficacy

Stability testing is a regulatory mandate designed to understand how a drug substance changes over time under the influence of various environmental factors.[9][10] The cornerstone of this effort is the development of a stability-indicating analytical method (SIAM) , which is validated by performing forced degradation studies.[11][12][13]

The "Forced Degradation" Imperative

Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to produce its likely degradation products.[9][11] The purpose is twofold:

-

Pathway Elucidation: To understand the potential degradation pathways of the molecule.[10][11]

-

Method Validation: To prove that the chosen analytical method can separate and quantify the intact drug from all potential degradation products, thus being "stability-indicating."[11][12]

According to ICH Q1A(R2) guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[9][10][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[11]

Protocol: Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing.[12][13][14]

-

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 50:50). Prepare a solid-state sample for thermal and photostability testing.

-

Stress Conditions (as per ICH Q1A/Q1B):

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 2 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in an oven at 105°C for 24 hours.

-

Photostability: Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17] Use a control sample protected from light (e.g., wrapped in aluminum foil).[16]

-

-

Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in all stressed samples to ensure there are no co-eluting degradants.

-

Data Presentation and Interpretation

A summary table is essential for interpreting the results of the forced degradation study.

| Stress Condition | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations / Inferred Pathway |

| Control | 100.0 | 0.0 | 0 | Baseline |

| 0.1 N HCl / 80°C | e.g., 88.5 | e.g., 11.5 | e.g., 2 | Susceptible to acid hydrolysis. |

| 0.1 N NaOH / 80°C | e.g., 92.1 | e.g., 7.9 | e.g., 1 | Moderately susceptible to base hydrolysis. |

| 3% H₂O₂ / RT | e.g., 85.3 | e.g., 14.7 | e.g., 3 | Highly susceptible to oxidation. |

| Thermal (105°C) | e.g., 99.5 | e.g., 0.5 | 0 | Thermally stable. |

| Photolytic (ICH Q1B) | e.g., 94.2 | e.g., 5.8 | e.g., 1 | Susceptible to photodegradation. |

-

Workflow: ICH-Compliant Stability Study Logic

Conclusion: Synthesizing Data for Project Advancement

The comprehensive solubility and stability data generated through the protocols outlined in this guide are fundamental to the successful development of this compound or any NCE. The kinetic solubility data provides a rapid, early assessment for compound selection, while the thermodynamic solubility offers the definitive values required for designing preclinical studies and formulations.

The forced degradation study is the lynchpin of the entire stability program. It not only reveals the intrinsic liabilities of the molecule—in this hypothetical case, a susceptibility to oxidation and acid hydrolysis—but also validates the analytical method that will be used to generate all subsequent long-term stability data. [10][11][18]This information is critical for defining appropriate manufacturing processes, selecting compatible excipients, and determining the necessary packaging and storage conditions to ensure the final drug product remains safe and effective throughout its shelf life. [9][10][19]By adhering to these rigorous, scientifically-grounded principles, development teams can navigate the complexities of pharmaceutical development with confidence.

References

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. scispace.com [scispace.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. ijtsrd.com [ijtsrd.com]

- 14. scispace.com [scispace.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. youtube.com [youtube.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. qualityhub.com [qualityhub.com]

An In-Depth Technical Guide to the Synthesis and Derivatization of (3-Chloropyrazin-2-yl)methanol: A Scaffold for Drug Discovery

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3][4] Among the vast array of pyrazine-based starting materials, (3-Chloropyrazin-2-yl)methanol stands out as a particularly versatile building block. Its unique bifunctional nature, featuring a reactive chloro-substituent amenable to cross-coupling and nucleophilic substitution, alongside a primary alcohol ready for oxidation, esterification, or etherification, offers a rich landscape for chemical exploration. This guide provides a comprehensive technical overview of the synthesis of this compound and a detailed exploration of the synthetic pathways to its derivatives, underpinned by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazine Core

Pyrazine and its derivatives are integral to numerous blockbuster drugs, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The two nitrogen atoms within the aromatic ring are key to their biological function, often participating in hydrogen bonding interactions with protein targets.[3] The inherent electron-deficient nature of the pyrazine ring significantly influences its reactivity, making it susceptible to nucleophilic aromatic substitution, a cornerstone of its synthetic utility.[5]

This compound, in particular, offers two orthogonal handles for chemical modification. The chlorine atom at the 3-position is activated for displacement and cross-coupling reactions, while the methanol group at the 2-position provides a site for introducing diverse functionalities. This dual reactivity allows for the systematic construction of compound libraries with varied physicochemical and pharmacological properties.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be efficiently achieved through the regioselective lithiation of 2-chloropyrazine followed by quenching with a suitable electrophile, in this case, formaldehyde. This approach leverages the directing effect of the chlorine atom and the pyrazine nitrogens to achieve substitution at the C3 position.

Mechanistic Rationale: Directed Ortho-Metalation

The reaction proceeds via a directed ortho-metalation pathway. A strong, sterically hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is employed to deprotonate the most acidic proton on the pyrazine ring. The chlorine atom at the 2-position, along with the ring nitrogens, directs the deprotonation to the adjacent C3 position. The resulting 3-chloro-2-lithiopyrazine is a potent nucleophile that readily reacts with electrophiles.[6] The use of a hindered base like LiTMP is crucial to prevent nucleophilic attack on the pyrazine ring itself.

Figure 1. Synthesis of this compound via directed ortho-metalation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloropyrazine

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Formaldehyde (paraformaldehyde can be used and depolymerized prior to use)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In situ preparation of LiTMP: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -10 °C. Add 2,2,6,6-tetramethylpiperidine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the resulting solution at -10 °C for 30 minutes.

-

Lithiation of 2-chloropyrazine: Cool the LiTMP solution to -78 °C (acetone/dry ice bath). Slowly add a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

-

Reaction with formaldehyde: Add freshly depolymerized, gaseous formaldehyde (or a solution of formaldehyde in THF) (1.5 eq) to the reaction mixture at -78 °C. Stir for 2 hours at -78 °C.

-

Quenching and Workup: Quench the reaction by the slow addition of 1 M aqueous HCl at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a solid.[7]

Derivatization Strategies: Unleashing the Potential of the Scaffold

The bifunctional nature of this compound allows for a multitude of derivatization strategies. These can be broadly categorized into reactions at the chloro-substituent and modifications of the methanol group.

Reactions at the C3-Position: The Chloro-Substituent

The electron-deficient pyrazine ring activates the chlorine atom for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The SNAr reaction is a powerful tool for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles at the C3-position.[8] The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens.[5]

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazine Ring

Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the architecture of biologically active molecules.[1] Its unique electronic properties, including its electron-deficient nature, and its capacity for hydrogen bonding, make it a versatile scaffold in medicinal chemistry.[2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive effects, leading to the development of several clinically significant drugs.[1] This technical guide provides a comprehensive overview of pyrazine-based compounds in research, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.

I. Synthetic Strategies for Accessing the Pyrazine Core and its Analogs

The construction of the pyrazine ring and its subsequent functionalization are pivotal to exploring its chemical space for drug discovery. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern cross-coupling techniques.

Classical Approaches to Pyrazine Ring Formation

The traditional synthesis of the pyrazine core often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This robust method allows for the formation of the central pyrazine ring, which can then be further modified.

Experimental Protocol: Synthesis of 2,3,5,6-Tetraphenylpyrazine

This protocol outlines the classical synthesis of a tetrasubstituted pyrazine from benzil and ethylenediamine.

Materials:

-

Benzil

-

Ethylenediamine

-

Ethanol

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filter paper and funnel

Procedure:

-

Dissolve benzil in warm ethanol in a round-bottom flask.

-

Slowly add ethylenediamine to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,3,5,6-tetraphenylpyrazine.

Modern Synthetic Methodologies for Pyrazine Functionalization

Modern organic synthesis has provided a powerful toolkit for the selective and efficient functionalization of the pyrazine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of substituents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diarylpyrazines

This protocol details a typical Suzuki-Miyaura reaction for the synthesis of a 2,5-disubstituted pyrazine from 2,5-dichloropyrazine and an arylboronic acid.

Materials:

-

2,5-Dichloropyrazine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line or glovebox

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2,5-dichloropyrazine, the arylboronic acid (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 3 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with stirring for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diarylpyrazine.

II. The Broad Spectrum of Biological Activities of Pyrazine-Based Compounds

The pyrazine scaffold is a recurring motif in a multitude of compounds exhibiting a wide range of biological activities. This section will explore some of the most significant therapeutic areas where pyrazine derivatives have made a substantial impact.

Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][3] Their mechanisms of action are diverse and often involve the inhibition of key cellular signaling pathways that are dysregulated in cancer.

Table 1: Anticancer Activity of Representative Pyrazine-Based Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Bortezomib | Multiple Myeloma | 0.007-0.02 | Proteasome inhibitor | [4] |

| Compound 9a | PC3 (Prostate) | 0.13 ± 0.086 | Not specified | [3] |

| A549 (Lung) | 0.05 ± 0.007 | |||

| MCF-7 (Breast) | 0.09 ± 0.008 | |||

| DU-145 (Prostate) | 0.11 ± 0.09 | |||

| Compound 9b | PC3 (Prostate) | 0.96 ± 0.06 | Not specified | [3] |

| A549 (Lung) | 0.48 ± 0.04 | |||

| MCF-7 (Breast) | 1.23 ± 0.56 | |||

| DU-145 (Prostate) | 1.13 ± 0.23 |

2.1.1. Kinase Inhibition

A significant number of pyrazine-based anticancer agents function as kinase inhibitors.[2][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. The pyrazine ring can effectively occupy the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a pyrazine compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Test pyrazine compound (dissolved in DMSO)

-

Positive control (a known inhibitor of the kinase)

-

Negative control (DMSO vehicle)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Prepare serial dilutions of the test pyrazine compound in the kinase assay buffer.

-

In the wells of the assay plate, add the kinase and the test compound at various concentrations. Include wells for the positive and negative controls.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antiviral Activity

Favipiravir, a pyrazine carboxamide derivative, is a broad-spectrum antiviral drug that has demonstrated efficacy against a range of RNA viruses.[6][7] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[8]

Mechanism of Action of Favipiravir:

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] Favipiravir-RTP then acts as a substrate for the viral RdRp, where it is incorporated into the nascent viral RNA strand.[9] This incorporation leads to two primary antiviral effects:

-

Chain Termination: The presence of the modified base can halt further elongation of the RNA chain.

-

Lethal Mutagenesis: The incorporation of favipiravir-RTP can also lead to errors in the viral genome during replication, resulting in non-viable viral progeny.[9]

Other Biological Activities

Beyond anticancer and antiviral applications, pyrazine derivatives have shown promise in a variety of other therapeutic areas:

-

Antitubercular Activity: Pyrazinamide is a first-line drug for the treatment of tuberculosis.[10] Its exact mechanism of action is still under investigation but is thought to involve conversion to pyrazinoic acid in the acidic environment of mycobacterial lesions, which disrupts membrane transport and energy metabolism.[11]

-

Antihypertensive Activity: Amiloride, a pyrazine-containing diuretic, acts by inhibiting the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and a subsequent lowering of blood pressure.[12][13]

-

Anthelmintic Activity: Praziquantel is a widely used anthelmintic drug for the treatment of schistosomiasis and other parasitic worm infections.[14] It is believed to work by disrupting calcium homeostasis in the parasite, leading to muscle contraction, paralysis, and eventual death.[15][16]

III. Structure-Activity Relationships (SAR) of Pyrazine-Based Compounds

Understanding the relationship between the chemical structure of a pyrazine derivative and its biological activity is crucial for the rational design of more potent and selective drugs.

SAR of Pyrazine-Based Kinase Inhibitors

For pyrazine-based kinase inhibitors, the substituents on the pyrazine ring play a critical role in determining their potency and selectivity. Key interactions with the amino acid residues in the ATP-binding pocket of the kinase are often governed by the nature and position of these substituents.

-

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while substituents with hydrogen bond donor or acceptor capabilities can form additional interactions with the kinase.

-

Hydrophobic Interactions: Lipophilic substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity.

-

Steric Factors: The size and shape of the substituents must be complementary to the topology of the ATP-binding site to ensure optimal binding.

A study on 2,6-disubstituted pyrazines as CK2 inhibitors revealed that derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possessed potent inhibitory activities.[17] Further optimization by introducing an aminoalkyl group at the 6-position of an indazole ring resulted in improved efficacy in both enzymatic and cell-based assays.[18]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies employ statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities.[19][20] These models can be used to predict the activity of novel compounds and guide the design of more potent analogs. For pyrazine derivatives, QSAR models have been developed to predict their antiproliferative activity, with descriptors such as electronic properties, hydrophobicity, and steric parameters being important predictors of activity.[21]

IV. Future Perspectives and Conclusion

The pyrazine nucleus continues to be a highly privileged scaffold in drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of pyrazine-based compounds, providing new opportunities for the discovery of next-generation therapeutics. Furthermore, a deeper understanding of the molecular mechanisms of action and the continued application of structure-based drug design and QSAR will facilitate the development of more potent, selective, and safer pyrazine-based drugs for a wide range of diseases. The versatility and proven track record of the pyrazine ring ensure its enduring importance in the field of medicinal chemistry for years to come.

References

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]

- 14. What is the mechanism of Praziquantel? [synapse.patsnap.com]

- 15. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (3-chloropyrazin-2-yl)methanol, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights to support your research endeavors.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The nitrogen-containing heterocyclic ring system offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive core for designing molecules that interact with biological targets. This compound, in particular, serves as a versatile building block, enabling the synthesis of more complex molecules with therapeutic potential. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities.[2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2][3] |

| CAS Number | 89283-32-9 | [2] |

| Appearance | Off-white to gray solid (typical) | [4] |

| Purity | ≥97% (typical commercial grade) | [2] |

| Boiling Point | 256 °C | [3] |

| Density | 1.422 g/cm³ | [3] |

| Refractive Index | 1.579 | [3] |

| Flash Point | 108 °C | [3] |

| Storage | Room temperature, in a well-ventilated place, with the container tightly closed. | [2][5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.

Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Molecular Structure and Synthesis

The structural features of this compound are pivotal to its reactivity and utility as a synthetic intermediate.

Molecular Structure

The molecule consists of a pyrazine ring substituted with a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position. The canonical SMILES representation is C1=CN=C(C(=N1)CO)Cl.[3]

Caption: Molecular structure of this compound.

Synthesis Pathway

A common synthetic route to this compound involves the regioselective functionalization of a pyrazine precursor. A plausible and referenced approach starts from 2,3-dichloropyrazine. One of the chlorine atoms can be selectively displaced or modified to introduce the hydroxymethyl group. A general synthetic strategy involves the lithiation of a protected pyrazine derivative followed by reaction with an electrophile like formaldehyde.

Caption: Generalized synthesis workflow for this compound.

Exemplary Experimental Protocol

The following is a representative, literature-informed protocol for the synthesis of this compound. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: A solution of 2,3-dichloropyrazine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise to the solution. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the 3-chloro-2-lithiopyrazine intermediate.[8]

-

Electrophilic Quench: Gaseous formaldehyde, or a suitable formaldehyde equivalent such as paraformaldehyde, is introduced into the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

One notable application is in the synthesis of Acalabrutinib , a second-generation Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia.[8] The pyrazine core of this compound is a key structural element in the final drug molecule.

The related compound, (3-chloropyrazin-2-yl)methanamine, which can be synthesized from this compound, is also a crucial intermediate.[4][9][10][11] This highlights the role of this compound as a precursor to other important building blocks.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazine ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts of the pyrazine protons will be in the aromatic region and will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring will be in the aromatic region, while the methylene carbon will appear in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band for the O-H stretching of the hydroxyl group, as well as C-H stretching and C=N and C=C stretching vibrations from the pyrazine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.

Researchers can find and purchase spectral data for similar compounds to aid in the characterization of this compound.[12][13]

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery and organic synthesis. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [guidechem.com]

- 4. (3-Chloropyrazin-2-yl)MethanaMine Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 10. (3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-chloropyrazin-2-ol(105985-17-9) 1H NMR spectrum [chemicalbook.com]

- 13. 939412-86-9|(3-Chloropyrazin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Reaction Mechanisms of (3-Chloropyrazin-2-yl)methanol

Introduction: The Strategic Importance of (3-Chloropyrazin-2-yl)methanol in Synthesis

This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrazine core is a recognized "privileged scaffold," appearing in numerous FDA-approved drugs due to its unique electronic properties and ability to act as a hydrogen bond acceptor.[1][2] This guide provides an in-depth exploration of the potential reaction mechanisms involving this compound, offering field-proven insights and detailed protocols to empower scientific innovation.

The molecule possesses two key reactive sites: the C-Cl bond at the 3-position and the hydroxymethyl group at the 2-position. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, activates the chlorine atom for both nucleophilic aromatic substitution and oxidative addition in metal-catalyzed cross-coupling reactions.[3] The adjacent hydroxymethyl group can influence the reactivity of the C-Cl bond through electronic and steric effects and may itself undergo reactions such as oxidation. This guide will dissect these reactivities, providing a framework for the strategic design of synthetic routes.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the C-Cl bond of this compound is a prime substrate for these transformations. The oxidative addition of the C-Cl bond to a Pd(0) complex is often the rate-limiting step, particularly when compared to more reactive aryl bromides or iodides.[4] Consequently, the choice of ligand is critical for achieving high efficiency. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center and promote the challenging oxidative addition step.[5][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for creating bi-aryl structures by coupling the chloropyrazine with an organoboron reagent.[4][7] This reaction is distinguished by its mild conditions and tolerance for a wide array of functional groups.[8]

Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species. The electron-deficient pyrazine ring facilitates this step. The subsequent transmetalation involves the transfer of the organic group from the activated boronate species (formed by the reaction of boronic acid with a base) to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10] The presence of the hydroxymethyl group may influence the reaction, potentially through coordination with the palladium center, although in many cases, the reaction can proceed without protection.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

-

Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation:

-

Ligand Choice (SPhos): A bulky, electron-rich biarylphosphine ligand like SPhos is chosen to accelerate the rate-limiting oxidative addition of the less reactive C-Cl bond.[4]

-

Base (K₂CO₃): A moderately strong base is required to form the reactive boronate species for efficient transmetalation.[9]

-

Solvent System (Dioxane/Water): This biphasic system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[4]

-

Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. The protocol's success, indicated by high yield and complete conversion, validates the choice of these conditions for this challenging substrate class.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | [4] |

| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | Good | [8] |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 90 | Moderate | [8] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides, a transformation that is fundamental in pharmaceutical synthesis.[11] For electron-deficient heteroaryl chlorides like this compound, this reaction requires a carefully selected catalyst system to overcome the challenges of C-Cl bond activation and potential catalyst inhibition by the nitrogen-containing substrate.[5][11]

Mechanistic Consideration: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong, non-nucleophilic base, and subsequent reductive elimination to form the C-N bond.[12] The choice of a bulky, electron-rich ligand is crucial to promote reductive elimination and prevent the formation of stable, off-cycle palladium-amine complexes that can inhibit catalysis.[6][11] Bidentate ligands, such as Josiphos-type ligands, have proven particularly effective for heteroaryl substrates.[11]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound

-

Morpholine

-

RuPhos Pd G3 (Precatalyst)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate and purify by flash chromatography.

Causality and Self-Validation:

-

Precatalyst (RuPhos Pd G3): Using a well-defined precatalyst ensures efficient and reproducible generation of the active Pd(0) species. RuPhos is a sterically hindered, electron-rich ligand ideal for activating C-Cl bonds.[2]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.[12]

-

Solvent (Toluene): A non-polar, high-boiling solvent is typically used to achieve the necessary reaction temperatures.

-

Glovebox/Inert Atmosphere: Strict exclusion of air and moisture is critical as both the catalyst and the strong base are sensitive. Successful product formation validates these stringent precautions.

Visualization: Buchwald-Hartwig Amination Workflow

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated systems important in materials science and as synthetic intermediates.[13][14] The reaction is co-catalyzed by palladium and copper(I).[13]

Mechanistic Consideration: The Sonogashira reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the chloropyrazine to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex. Reductive elimination from the resulting diorganopalladium(II) complex yields the alkynylated pyrazine and regenerates the Pd(0) catalyst.[14]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add phenylacetylene (1.1 mmol) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC).

-

Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

Causality and Self-Validation:

-

Dual Catalysis (Pd/Cu): The palladium catalyst facilitates the oxidative addition/reductive elimination, while the copper(I) co-catalyst is essential for activating the alkyne, allowing the reaction to proceed under mild conditions.[14]

-

Base/Solvent (Et₃N): Triethylamine acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[13]

-

Mild Conditions: The ability to run the reaction at or near room temperature enhances its functional group tolerance, a key advantage of this protocol. The formation of the desired product confirms the synergistic action of the catalytic system.